![molecular formula C16H14Cl2N2S2 B14508367 N,N'-bis[(2-chlorophenyl)methyl]ethanedithioamide CAS No. 63867-37-8](/img/structure/B14508367.png)
N,N'-bis[(2-chlorophenyl)methyl]ethanedithioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis[(2-chlorophenyl)methyl]ethanedithioamide is an organic compound characterized by the presence of two chlorophenyl groups attached to a central ethanedithioamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(2-chlorophenyl)methyl]ethanedithioamide typically involves the reaction of 2-chlorobenzyl chloride with ethanedithioamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N,N’-bis[(2-chlorophenyl)methyl]ethanedithioamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis[(2-chlorophenyl)methyl]ethanedithioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N’-bis[(2-chlorophenyl)methyl]ethanedithioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorophenyl groups into target molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N’-bis[(2-chlorophenyl)methyl]ethanedithioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular membranes, leading to changes in membrane permeability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-bis[(2-chlorophenyl)methyl]ethanediamine: Similar structure but with amine groups instead of dithioamide.
N,N’-bis[(2-chlorophenyl)methyl]ethanedithioether: Contains ether linkages instead of amide groups.
Uniqueness
N,N’-bis[(2-chlorophenyl)methyl]ethanedithioamide is unique due to its dithioamide structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of chlorophenyl groups also enhances its lipophilicity and ability to interact with hydrophobic environments.
Eigenschaften
CAS-Nummer |
63867-37-8 |
|---|---|
Molekularformel |
C16H14Cl2N2S2 |
Molekulargewicht |
369.3 g/mol |
IUPAC-Name |
N,N'-bis[(2-chlorophenyl)methyl]ethanedithioamide |
InChI |
InChI=1S/C16H14Cl2N2S2/c17-13-7-3-1-5-11(13)9-19-15(21)16(22)20-10-12-6-2-4-8-14(12)18/h1-8H,9-10H2,(H,19,21)(H,20,22) |
InChI-Schlüssel |
GQOCVALHPKXOCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNC(=S)C(=S)NCC2=CC=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14508301.png)
![Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy-](/img/structure/B14508309.png)
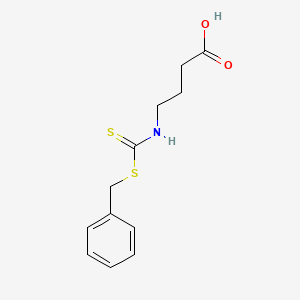
![1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one](/img/structure/B14508318.png)
![[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate](/img/structure/B14508324.png)
![N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide](/img/structure/B14508325.png)
![4-[2-(3-Iodophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14508326.png)
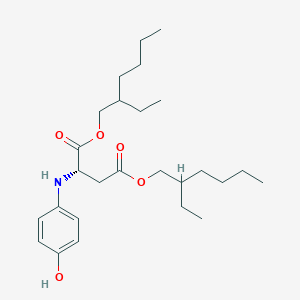
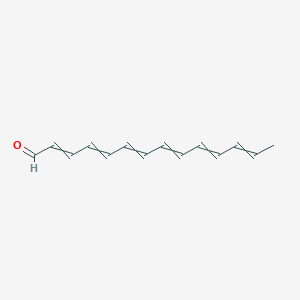
![1-(4-Methyl-3-nitrobenzene-1-sulfonyl)-1-oxo-2-[(propan-2-yl)oxy]-1lambda~5~-diazene](/img/structure/B14508362.png)

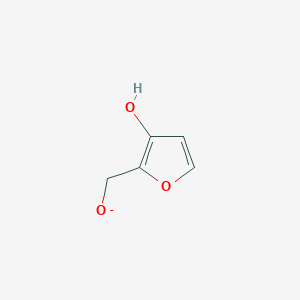
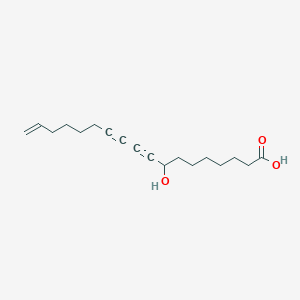
![(NE)-N-[(1E)-1-(5-ethyl-1,2-oxazol-3-yl)-1-hydroxyiminopropan-2-ylidene]hydroxylamine](/img/structure/B14508371.png)
